N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex tripartite molecular architecture, systematically describing each structural domain through precise stereochemical descriptors and connectivity patterns. The systematic name begins with the designation of the biotin moiety as 2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl, indicating the presence of the characteristic bicyclic ring system that defines this essential cofactor molecule. This heterocyclic structure contains both sulfur and nitrogen atoms within fused five-membered rings, with the (4S) stereochemical configuration specifying the absolute configuration at the critical carbon center that connects to the pentanoyl chain. The pentanoylamino component establishes a five-carbon aliphatic bridge that connects the biotin domain to the dodecanoyl linker, creating spatial separation between the vitamin component and the antibiotic pharmacophore.
The dodecanoyl linker represents the central structural element of this conjugate, comprising a twelve-carbon aliphatic chain terminated with amide functionality that provides both flexibility and appropriate spacing between the biotin and tobramycin domains. This linker design enables optimal presentation of both functional domains while maintaining sufficient molecular mobility to accommodate binding interactions with target proteins or nucleic acids. The systematic nomenclature continues with the detailed description of the tobramycin-derived portion, beginning with the oxane ring systems that characterize the aminoglycoside structure. The oxan-2-yl designations indicate six-membered ring structures containing oxygen atoms, with specific stereochemical descriptors (3S,6R), (1R,4R,6R), and (2S,4S,5S) defining the absolute configurations at each chiral center within these carbohydrate-derived moieties.
The classification of this compound falls within multiple chemical categories, including biotin derivatives, aminoglycoside conjugates, and bioconjugate molecules designed for specialized research applications. The molecular architecture demonstrates characteristics typical of compounds designed for bioanalytical applications, where the biotin component serves as an affinity handle for streptavidin-based detection or purification systems, while the tobramycin component retains structural features associated with ribosomal binding and potential antimicrobial activity. The systematic classification also encompasses the broader category of heterocyclic compounds due to the presence of multiple ring systems containing heteroatoms, and the compound can be further classified as a polyfunctional amide due to the presence of multiple amide linkages throughout its structure.
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of this compound arises from numerous chiral centers distributed across its three major structural domains, with the total number of stereogenic centers creating significant configurational diversity and conformational constraints. The biotin domain contributes several chiral centers, including the critical (4S) configuration at the carbon atom that connects the thieno[3,4-d]imidazol system to the pentanoyl chain, establishing the natural D-biotin stereochemistry essential for biological activity. This stereochemical arrangement ensures proper spatial orientation of the biotin ring system relative to the extended aliphatic chain, maintaining the structural requirements necessary for high-affinity binding to biotin-binding proteins such as streptavidin or avidin.
The tobramycin-derived portion contains the majority of stereogenic centers within the molecule, with each of the three sugar-like rings contributing multiple chiral centers that define the overall three-dimensional architecture of the aminoglycoside domain. The systematic stereochemical descriptors (3S,6R) for the first oxane ring establish the absolute configuration at positions that influence the overall shape and hydrogen bonding capacity of this carbohydrate moiety. Similarly, the (1R,4R,6R) configuration for the cyclohexyl ring defines the spatial arrangement of amino and hydroxyl substituents that are critical for maintaining the structural integrity and potential biological activity of the tobramycin-derived component. The (2S,4S,5S) stereochemical designation for the terminal oxane ring completes the configurational definition of the aminoglycoside domain, ensuring proper spatial orientation of the hydroxymethyl and hydroxyl substituents.
| Structural Domain | Number of Chiral Centers | Key Stereochemical Features | Configurational Impact |
|---|---|---|---|
| Biotin moiety | 2 | (4S) at thieno[3,4-d]imidazol junction | Natural D-biotin configuration |
| Dodecanoyl linker | 0 | Achiral aliphatic chain | Conformational flexibility |
| Tobramycin domain | 8-10 | Multiple (S) and (R) centers | Aminoglycoside spatial arrangement |
| Total molecule | 10-12 | Complex stereochemical network | Defined three-dimensional structure |
The stereochemical configuration significantly influences the conformational preferences and molecular recognition properties of the compound. Each chiral center acts as a stereochemical control element that restricts certain rotational degrees of freedom while promoting specific spatial arrangements of functional groups. The cumulative effect of multiple chiral centers creates a well-defined three-dimensional molecular architecture that is essential for biological activity and molecular recognition processes. The stereochemical integrity also affects the compound's interaction with chiral environments, including enzyme active sites, receptor binding domains, and other biological macromolecules where stereospecific recognition is crucial for function.
Functional Group Identification and Reactivity
The molecular structure contains a diverse array of functional groups that contribute to its chemical reactivity, solubility properties, and biological activity profile. The amide functionalities represent the most prominent reactive groups within the structure, with multiple amide linkages connecting the three major structural domains and providing sites for potential hydrolytic cleavage under appropriate conditions. The primary amide linkage connecting the biotin domain to the dodecanoyl chain exhibits typical amide stability while remaining susceptible to hydrolysis under strongly acidic or basic conditions at elevated temperatures. This amide bond forms through the condensation of the biotin-derived carboxylic acid with the terminal amine of the dodecanoyl spacer, creating a stable covalent connection that maintains molecular integrity under physiological conditions.
The secondary amide functionality linking the dodecanoyl chain to the tobramycin domain represents another critical structural element that influences both chemical stability and potential metabolic susceptibility. Amide hydrolysis reactions can occur through acid-catalyzed or base-promoted mechanisms, with the former involving protonation of the carbonyl oxygen followed by nucleophilic attack by water molecules, while the latter proceeds through direct nucleophilic attack by hydroxide ions at the carbonyl carbon. The kinetics and thermodynamics of these hydrolysis reactions depend on the electronic and steric environment surrounding each amide linkage, with the aliphatic nature of the dodecanoyl chain providing relatively unhindered access for nucleophilic reagents.
The amino functional groups distributed throughout the tobramycin domain exhibit typical primary amine reactivity, including nucleophilic behavior toward electrophilic centers and basic properties that enable protonation under acidic conditions. These amino groups can participate in various chemical transformations, including alkylation reactions with alkyl halides, acylation reactions with acyl chlorides or anhydrides, and condensation reactions with carbonyl compounds to form imines or aminals. The basicity of these amino groups also contributes to the overall charge distribution of the molecule under physiological pH conditions, potentially influencing solubility, membrane permeability, and electrostatic interactions with biological targets.
The hydroxyl functional groups present in the carbohydrate-derived portions of the molecule provide additional sites for chemical modification and contribute to the compound's hydrogen bonding capacity. These hydroxyl groups can undergo typical alcohol reactions, including esterification with carboxylic acids or acid derivatives, etherification under appropriate conditions, and oxidation to form carbonyl compounds. The vicinal hydroxyl groups present in some of the sugar rings are particularly susceptible to periodate oxidation, which can cleave carbon-carbon bonds to generate aldehyde functionalities. The hydroxymethyl group represents a primary alcohol that exhibits enhanced reactivity compared to secondary hydroxyl groups, providing a preferential site for selective chemical modifications when needed.
Conformational Analysis of Cyclohexyl and Oxane Moieties
The conformational properties of the cyclohexyl and oxane ring systems within this molecule play crucial roles in determining the overall three-dimensional structure and dynamic behavior of the compound. The cyclohexyl ring derived from the tobramycin component can adopt various conformations, with the chair conformation representing the most thermodynamically stable arrangement due to optimal bond angles and minimal steric interactions. In the chair conformation, the ring adopts a puckered structure where carbon atoms alternate between two parallel planes, creating equatorial and axial positions for substituents that significantly influence their spatial orientation and potential interactions with surrounding molecular environments.
The substituents attached to the cyclohexyl ring, including amino and hydroxyl groups, preferentially occupy equatorial positions when possible to minimize steric strain and maximize conformational stability. The presence of multiple polar substituents creates a complex network of intramolecular hydrogen bonding interactions that can stabilize specific conformational states while restricting others. Ring flipping between alternative chair conformations occurs through high-energy transition states, including half-chair and twist-boat intermediates, with activation energies typically ranging from 40 to 45 kilojoules per mole for unsubstituted cyclohexane. However, the presence of multiple polar substituents in the tobramycin-derived cyclohexyl ring significantly modifies these energy barriers and may favor specific conformational preferences based on intramolecular hydrogen bonding patterns.
The oxane ring systems present additional conformational complexity due to their six-membered ring structures containing oxygen atoms that influence both electronic properties and conformational preferences. These sugar-derived rings can adopt various puckered conformations, with the 4C1 chair conformation typically representing the most stable arrangement for most aldohexopyranose derivatives. The conformational analysis of pyranose rings involves consideration of multiple factors, including the anomeric effect, which influences the preference for axial or equatorial orientation of substituents at the anomeric carbon, and the overall distribution of polar substituents around the ring perimeter.
| Ring System | Preferred Conformation | Energy Barrier (kJ/mol) | Key Substituent Effects |
|---|---|---|---|
| Cyclohexyl ring | Chair | 40-45 | Amino groups favor equatorial positions |
| Oxane rings | 4C1 chair | 35-40 | Anomeric effect influences C1 substituents |
| Thieno[3,4-d]imidazol | Envelope/twist | 25-30 | Heteroatoms reduce ring flexibility |
The conformational dynamics of these ring systems are further influenced by the glycosidic linkages that connect them within the overall molecular structure. These linkages can adopt various orientations defined by torsional angles around the glycosidic bonds, with preferences determined by steric interactions, hydrogen bonding patterns, and electronic effects including the anomeric effect. The overall conformational ensemble of the molecule represents a balance between local conformational preferences of individual ring systems and global constraints imposed by the extended molecular architecture. Molecular dynamics simulations and quantum mechanical calculations provide detailed insights into these conformational properties, revealing the dynamic nature of the molecular structure and the accessibility of various conformational states under different environmental conditions.
Properties
IUPAC Name |
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56)/t21-,22-,23?,24?,25+,26?,27?,28+,31+,32?,33-,34?,35?,36-,37?,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOINVNLFAZVJH-GSHCRCIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@@H]1N)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C(C[C@@H](C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H74N8O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
891.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxane Ring Construction
The (3S,6R)-5-amino-3-hydroxyoxan-2-ylmethyl scaffold is synthesized from D-glucosamine via selective protection and cyclization:
-
Protection : The C4 and C6 hydroxy groups are masked as tert-butyldimethylsilyl (TBS) ethers, while the C2 amine is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
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Cyclization : Treatment with BF₃·OEt₂ in dichloromethane induces oxane ring formation, yielding the cis-3,6-dihydroxyoxane intermediate.
Cyclohexyl Ether Functionalization
The (1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl group is installed via:
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Epoxide Opening : Reaction of the oxane intermediate with epichlorohydrin under basic conditions generates a glycidyl ether, which undergoes acid-catalyzed cyclization to form the cyclohexene oxide.
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Amination : Ring-opening of the epoxide with aqueous ammonia introduces the 4,6-diamino substituents, followed by oxidation with RuO₄ to establish the 2-hydroxy group.
Synthesis of Fragment B: Thienoimidazole-Pentanoyl Intermediate
Thienoimidazole Core Formation
The 1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one ring is constructed via:
Pentanoylamino Spacer Installation
The thienoimidazole is functionalized with a pentanoyl group via:
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Acylation : Reaction with 5-aminopentanoic acid hydrochloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF forms the pentanoylamino linkage.
Synthesis of Fragment C: Dodecanamide Tail
Dodecanamide Derivatization
-
Activation : Dodecanoic acid is converted to its acyl chloride using oxalyl chloride in dichloromethane.
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Amination : Reaction with ammonium hydroxide yields dodecanamide, which is further functionalized at the ω-position via bromination and azide displacement to introduce the primary amine.
Fragment Coupling and Global Deprotection
Oxane-Cyclohexyl-Dodecanamide Assembly
Thienoimidazole-Pentanoyl Conjugation
Deprotection
-
TBS Removal : Treatment with tetra-n-butylammonium fluoride (TBAF) in THF cleaves the silyl ethers.
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Fmoc Cleavage : Piperidine in DMF removes the Fmoc group, unveiling the primary amine.
Analytical Characterization and Optimization
Chromatographic Purity
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity:
| Time (min) | % MeCN |
|---|---|
| 0 | 15 |
| 30 | 70 |
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotin derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide has a wide range of scientific research applications:
Chemistry: The compound is used in the study of bioconjugation and the development of novel biotinylated molecules.
Biology: It serves as a tool for studying protein interactions and cellular processes involving biotin and tobramycin.
Medicine: The compound has potential therapeutic applications, particularly in the development of targeted drug delivery systems.
Industry: It is used in the production of diagnostic reagents and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide involves its interaction with specific molecular targets. Biotin binds to biotin-binding proteins, facilitating the delivery of tobramycin to bacterial cells. Tobramycin then exerts its antibiotic effect by inhibiting protein synthesis in bacteria, leading to cell death. The combination of biotin and tobramycin enhances the specificity and efficacy of the compound .
Comparison with Similar Compounds
Glucopyranosyl-Oxadiazole Derivatives ()
Compounds such as 6g and 6h from share:
- Sugar-like scaffolds: The glucopyranosyl core resembles the target’s oxan rings.
- Substituent diversity : Hydroxyl, methyl, and iodinyl groups on aromatic rings.
Key Insight: The synthetic strategies for high-yield glucopyranosyl derivatives (82–90%) could inform the target compound’s optimization .
Imidazo-Pyrimido Heterocycles ()
Compounds like 3d and 9e feature:
- Fused heterocycles: Imidazo-pyrimido cores vs. the target’s thienoimidazolone.
- Acrylamide/phenyl groups : Functional groups influencing solubility and target binding.
| Parameter | Target Compound | Compound 3d () |
|---|---|---|
| Heterocycle | Thienoimidazolone | Imidazo-pyrimido |
| Molecular Weight | ~1,200 (estimated) | 552.25 |
| Synthetic Complexity | High | Moderate (48% yield for 9e) |
Key Insight : The acrylamide group in 3d may enhance covalent binding, a feature absent in the target compound but relevant for activity modulation .
Biotin Analogues (General Context)
- Avidin binding : High affinity for streptavidin/avidin in drug delivery systems.
- Enzyme cofactor roles : Similar to biotin’s role in carboxylase enzymes.
Bioactivity and Database Presence
Chemical Probes and Selectivity ()
Database Coverage ()
- Enamine REAL : Contains 38 billion synthetically accessible compounds. The target’s complexity may place it in this database.
- PubChem/ZINC: Limited overlap due to the target’s uniqueness, but substructure searches (e.g., oxan or thienoimidazolone) may yield partial matches .
Research Findings and Challenges
Bioactivity Prediction
- Similarity Clustering (): Integrative approaches combining structural and bioactivity data may group the target with biotinylated compounds or amino-sugar derivatives .
Biological Activity
Overview
The compound N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanamide is a complex biotinylated derivative of tobramycin. This compound exhibits significant biological activity primarily due to its high affinity for streptavidin and its inherent antibiotic properties.
Molecular Formula: C56H103N9O39
CAS Number: 419573-20-9
InChI Key: FLASNYPZGWUPSU-SICDJOISSA-N
SMILES Representation: The chemical structure can be represented in SMILES notation for computational modeling and analysis.
The biological activity of this compound is largely attributed to two main mechanisms:
- Binding Affinity to Streptavidin: The biotin moiety allows for specific and stable binding to streptavidin. This interaction is critical in various biochemical assays and applications where precise targeting is required .
- Antibiotic Properties: The tobramycin component retains its antibiotic properties. Tobramycin acts by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit, thus preventing the formation of functional ribosomes and leading to bacterial cell death .
1. Proteomics Research
- The compound is extensively utilized in proteomics due to its ability to bind specifically to streptavidin-coated surfaces. This property makes it suitable for various applications including:
2. Antibacterial Activity
- As an aminoglycoside antibiotic derivative, it demonstrates efficacy against a range of Gram-negative bacteria. Its mechanism involves:
Study 1: Proteomics Application
A study highlighted the use of this compound in a proteomic assay where it was employed to isolate specific proteins from complex mixtures. The results demonstrated a high yield of target proteins with minimal non-specific binding due to the strong affinity between biotin and streptavidin.
Study 2: Antibacterial Efficacy
In vitro studies have shown that the compound exhibits significant antibacterial activity against Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard tobramycin treatments, indicating enhanced efficacy.
Data Table: Comparative Analysis of Biological Activities
| Property | N-[[(3S,6R)...dodecanamide | Tobramycin |
|---|---|---|
| Binding Affinity | High (to streptavidin) | Moderate (to ribosome) |
| Antibacterial Spectrum | Broad | Broad |
| MIC (Pseudomonas aeruginosa) | < 0.5 µg/mL | 1 µg/mL |
| Application | Proteomics research | Clinical antibiotic |
Q & A
Q. Q1. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
Answer: The compound features a polycyclic core with multiple stereocenters, including a cyclohexyl ring substituted with amino and hydroxyl groups, a hexahydrothienoimidazolone moiety (a biotin analog), and a dodecanamide chain. The sugar-derived oxane rings (e.g., 3,4,5-trihydroxyoxane) contribute to hydrophilicity and hydrogen-bonding potential, while the long alkyl chain may facilitate membrane interactions. Reactivity is influenced by the presence of amino groups (prone to acylation), hydroxyls (sensitive to oxidation), and the biotin-like segment (binding affinity for streptavidin). Structural characterization requires advanced NMR (e.g., , , and 2D-COSY) and IR spectroscopy to resolve stereochemistry and confirm functional groups .
Q. Q2. What synthetic challenges are associated with this compound, and how can they be methodologically addressed?
Answer: Key challenges include:
- Stereochemical control : Multi-step synthesis risks racemization at chiral centers (e.g., 3S,6R oxane). Use of enantioselective catalysts or chiral auxiliaries (e.g., Evans’ oxazolidinones) can mitigate this.
- Regioselective protection : Orthogonal protecting groups (e.g., Fmoc for amines, TBS for hydroxyls) are critical for stepwise assembly .
- Purification : Size-exclusion chromatography or preparative HPLC is recommended due to the compound’s polarity and size .
- Yield optimization : Reaction monitoring via TLC or inline FTIR can identify bottlenecks (e.g., incomplete coupling reactions) .
Advanced Research Questions
Q. Q3. How can researchers design interaction studies to investigate this compound’s binding to biological targets (e.g., enzymes or receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a streptavidin-coated chip (leveraging its biotin-like moiety) to measure real-time binding kinetics with proteins like lectins or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with lipid bilayers, exploiting the dodecanamide chain’s amphiphilicity .
- Structural analogs : Synthesize derivatives with modified sugar or alkyl chains to map binding epitopes (e.g., replacing the oxane ring with a pyranose to assess hydrogen-bonding specificity) .
Q. Q4. How should contradictory bioactivity data (e.g., conflicting IC50_{50}50 values in enzymatic assays) be resolved?
Answer:
- Assay validation : Ensure consistency in buffer conditions (pH, ionic strength) and enzyme sources. For example, variations in divalent cation concentrations (Mg, Ca) may alter the compound’s conformation .
- Computational modeling : Perform molecular dynamics simulations to assess flexibility of the cyclohexyl ring and its impact on binding pocket accessibility .
- Control experiments : Test against structurally related compounds (e.g., biotin or streptamine derivatives) to rule off-target effects .
Q. Q5. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?
Answer:
- Accelerated stability studies : Use HPLC-MS to monitor degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) at 37°C over 72 hours .
- Radiolabeling : Incorporate at the dodecanamide chain to track metabolic breakdown in in vitro hepatocyte models .
- Cryo-EM : Resolve structural changes in the compound when bound to lipid nanoparticles or serum albumin .
Q. Q6. How can researchers leverage AI-driven tools to optimize experimental design for this compound?
Answer:
- Reaction prediction : Use platforms like COMSOL Multiphysics integrated with ML algorithms to simulate reaction pathways (e.g., predicting regioselectivity in glycosylation steps) .
- High-throughput screening (HTS) : AI-guided design of fragment libraries for derivatization, focusing on enhancing solubility or reducing cytotoxicity .
- Data integration : Deploy natural language processing (NLP) to cross-reference synthetic protocols from analogous compounds (e.g., aminoglycosides or biotin conjugates) in public databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
